molecular formula C20H23ClN4O2 B4235283 7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4235283
M. Wt: 386.9 g/mol
InChI Key: PLDABFKBIWGMQX-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the quinazolinone core.

    Attachment of the Morpholinyl Group: The final step involves the reaction of the intermediate with a morpholine derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl or quinazolinone moieties.

    Reduction: Reduction reactions can occur, especially at the chlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may lead to dechlorinated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Therapeutic Agents:

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing: Use in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl Compounds: Compounds with chlorophenyl groups but different core structures.

Uniqueness

The uniqueness of 7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(2-morpholin-4-ylethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-4-2-1-3-15(17)14-11-18-16(19(26)12-14)13-23-20(24-18)22-5-6-25-7-9-27-10-8-25/h1-4,13-14H,5-12H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDABFKBIWGMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
7-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one

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